
6-iodo-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-iodo-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of an iodine atom, a methylphenyl group, and a thioxo group attached to the quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 2-methylphenyl isothiocyanate.
Cyclization Reaction: The 2-aminobenzamide reacts with 2-methylphenyl isothiocyanate under basic conditions to form the intermediate 2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Iodination: The intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 6-position of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-iodo-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thioxo group can be oxidized to a sulfone or reduced to a thiol, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiol derivatives.
Coupling: Formation of biaryl or other complex structures.
Scientific Research Applications
6-iodo-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonic materials.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-iodo-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The iodine and thioxo groups play crucial roles in binding to the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 6-chloro-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 6-fluoro-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
The presence of the iodine atom in 6-iodo-3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one imparts unique reactivity and biological activity compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance interactions with biological targets, potentially leading to improved efficacy in medicinal applications.
Properties
CAS No. |
18741-39-4 |
|---|---|
Molecular Formula |
C15H11IN2OS |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
6-iodo-3-(2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H11IN2OS/c1-9-4-2-3-5-13(9)18-14(19)11-8-10(16)6-7-12(11)17-15(18)20/h2-8H,1H3,(H,17,20) |
InChI Key |
YDXLMNOPWQKTCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CC(=C3)I)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14171695.png)
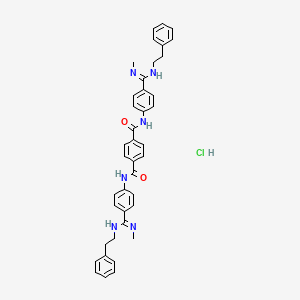
![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)
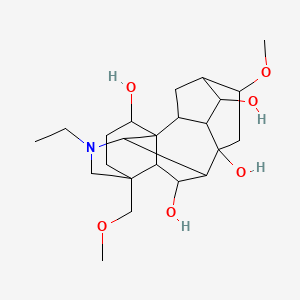
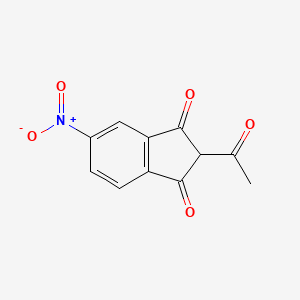
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-](/img/structure/B14171725.png)
![11-benzyl-5-benzylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14171747.png)
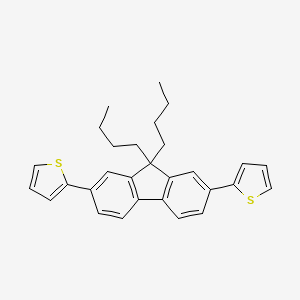
![N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B14171753.png)
![2-Propenoic acid, 3-[4-(pentyloxy)phenyl]-, 4-nitrophenyl ester, (E)-](/img/structure/B14171760.png)
![2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B14171774.png)
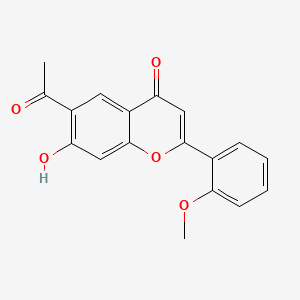
![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)
![14H-Dibenzo[a,h]phenothiazine, 14-methyl-](/img/structure/B14171792.png)
